molecular formula C15H15N3OS B2390615 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 528862-99-9

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide

Cat. No.: B2390615
CAS No.: 528862-99-9
M. Wt: 285.37
InChI Key: DMDHAIBCKPUMJN-UHFFFAOYSA-N
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Description

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide is a chemical reagent designed for research applications, featuring the imidazo[2,1-b]thiazole scaffold. This structural motif is recognized in medicinal chemistry for its potential in developing therapeutic agents. The imidazo[2,1-b]thiazole core has been identified as a key pharmacophore in compounds exhibiting potent activity against specific cancer cell lines. Notably, derivatives of this scaffold have been investigated as FLT3 inhibitors, showing high potency against FLT3-dependent acute myeloid leukemia (AML) cells, which highlights its value in oncology research. Beyond oncology, this chemical class is also explored for its antimicrobial properties. Research indicates that imidazo[2,1-b]thiazole carboxamide derivatives demonstrate significant in vitro antitubercular activity against Mycobacterium tuberculosis , with some compounds acting as potential inhibitors of the essential bacterial enzyme Pantothenate synthetase. This dual potential in anticancer and anti-infective research makes this compound a versatile compound for researchers investigating new mechanisms of action and structure-activity relationships (SAR) in these critical fields.

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-11(5-7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDHAIBCKPUMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is favored for its efficiency and eco-friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antimalarial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins involved in microbial growth, thereby exhibiting antimicrobial properties . Molecular docking studies have revealed its binding patterns and stability within the active sites of target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Similarities

The target compound shares the imidazo[2,1-b]thiazole scaffold with several derivatives reported in the evidence. Key differences lie in substituent groups:

  • N-Alkylamine substituents : Analogs such as N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) include tertiary amines, which improve solubility and potency (IC50 = 1.2 µM for COX-2 inhibition) .
  • Propionamide vs. carboxamide groups : The target’s propionamide linker contrasts with carboxamide variants (e.g., 3,6-dichloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-2-carboxamide in ), where pyridine substitution may alter π-π stacking interactions .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituent(s) Reported Activity (IC50) Reference
N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide (Target) Imidazo[2,1-b]thiazole 3-Methyl, phenylpropionamide N/A
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl COX-2 inhibition: 1.4 µM
N,N-Dimethyl analog (6a) Imidazo[2,1-b]thiazole N,N-Dimethylaminomethyl COX-2 inhibition: 1.2 µM
3,6-Dichloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-2-carboxamide Imidazo[2,1-b]thiazole Pyridine-2-carboxamide, dichloro Not reported
Table 2: Selected Physicochemical Data for Analogs
Compound Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
6a 65 148–150 IR: 2920 cm⁻¹ (C-H stretch); NMR: δ 2.25 (s, 6H)
6b 60 132–134 IR: 2850 cm⁻¹ (C-H stretch); NMR: δ 1.10 (t, 3H)

Biological Activity

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique molecular structure that combines an imidazo[2,1-b]thiazole moiety with a phenylpropionamide group. The synthesis typically involves the cyclization of precursor compounds under specific conditions, often utilizing catalysts such as polyethylene glycol-400 (PEG-400) under microwave irradiation to enhance yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated for its effectiveness against various microbial strains, showing potential as an antimicrobial agent. The mechanism appears to involve inhibition of key enzymes or proteins essential for microbial growth .

Antimalarial Properties

In addition to its antimicrobial effects, this compound has been investigated for antimalarial activity . Preliminary studies suggest that it may interfere with the life cycle of malaria parasites, although specific mechanisms remain to be fully elucidated .

The precise mechanism of action for this compound is not completely understood. However, it is hypothesized that the compound interacts with specific molecular targets involved in critical biochemical pathways. For instance, it may inhibit enzymes linked to cell proliferation in pathogenic organisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound TypeBiological ActivityNotable Features
Imidazo[2,1-b]thiazole derivativesAntimicrobial and anticancerSimilar core structure
Benzo[d]imidazo[2,1-b]thiazole derivativesEnhanced biological activityAdditional benzene ring

This table illustrates how structural variations can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of thiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study demonstrated that imidazo[2,1-b]thiazole derivatives exhibited cytotoxic effects on various cancer cell lines. These findings suggest that similar compounds could be developed for targeted cancer therapies .
  • Anticonvulsant Properties : Some thiazole-integrated compounds have shown promising anticonvulsant activities in animal models. This indicates the potential for broader therapeutic applications beyond antimicrobial and antimalarial uses .

Q & A

Q. What are the standard synthetic protocols for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide, and how can reaction yields be optimized?

The synthesis typically involves sequential coupling reactions. A common approach includes:

  • Formation of the imidazo[2,1-b]thiazole core via cyclization of substituted thiazoles with α-bromoketones.
  • Suzuki-Miyaura coupling to attach the phenyl group to the thiazole ring using palladium catalysts (e.g., Pd(PPh₃)₄) in DMF or THF .
  • Amidation of the phenyl ring with propionyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Yield optimization requires strict control of reaction temperatures (e.g., 60–80°C for cyclization), inert atmospheres (N₂/Ar), and purification via column chromatography. Reported yields range from 45–70% depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for thiazole and phenyl groups) and methyl groups (δ 1.2–2.5 ppm for propionamide).
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ at m/z 352.12).
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do stereochemical and electronic modifications to the imidazo[2,1-b]thiazole core influence biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position of the thiazole ring enhances anticancer activity by increasing electrophilicity and target binding affinity. Conversely, bulky groups reduce cellular permeability .
  • Stereochemistry : Molecular dynamics simulations suggest that the methyl group at the 3-position of the thiazole ring stabilizes hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR), improving IC₅₀ values by 2–3 fold compared to unmethylated analogs .

Q. What computational methods are recommended to predict binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Src, EGFR). Prioritize flexible docking for side-chain residues in binding pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2.5 Å) and hydrogen bond occupancy (>70%) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across cancer cell lines) be resolved?

  • Assay Standardization : Use identical cell passage numbers, serum conditions, and incubation times.
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology.
  • Metabolic Stability Testing : Evaluate compound degradation in microsomal assays (e.g., human liver microsomes) to distinguish intrinsic vs. extrinsic variability .

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

  • Crystal Growth : Use vapor diffusion with DMSO/water (1:1) at 4°C. Additive screening (e.g., PEG 4000) improves crystal quality.
  • Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities. SHELXL (for refinement) and Olex2 (for model building) are recommended .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Synthesis OptimizationSuzuki-Miyaura couplingPd(PPh₃)₄, 80°C, DMF
Structural Validation¹H/¹³C NMR, HRMSδ 7.2–8.5 ppm (aromatic), [M+H]+ 352.12
Target Binding AnalysisMolecular DockingAutoDock Vina, ΔG ≤ -8.0 kcal/mol
CrystallographySHELXL refinementR-factor < 0.05, CC > 90%

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